molecular formula C6H12O3 B016226 2,5-Bishydroxymethyl Tetrahydrofuran CAS No. 104-80-3

2,5-Bishydroxymethyl Tetrahydrofuran

Cat. No.: B016226
CAS No.: 104-80-3
M. Wt: 132.16 g/mol
InChI Key: YCZZQSFWHFBKMU-UHFFFAOYSA-N
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Description

2,5-Bishydroxymethyl Tetrahydrofuran is a significant compound in the realm of organic chemistry It is a derivative of tetrahydrofuran, featuring two hydroxymethyl groups attached to the 2nd and 5th positions of the tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bishydroxymethyl Tetrahydrofuran typically involves the hydrogenation of 5-hydroxymethylfurfural. This process can be carried out using various catalysts, such as platinum on carbon (Pt/C) or nickel on carbon (Ni/C), under specific conditions. For instance, one method involves the use of a Pt/Ni@C catalyst in an aqueous environment at 373 K and 3 MPa hydrogen pressure, achieving a high yield of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize byproducts.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bishydroxymethyl Tetrahydrofuran undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as Pt/C or Ni/C.

    Substitution: Substitution reactions can occur at the hydroxymethyl groups, where nucleophiles replace the hydroxyl groups under suitable conditions.

Major Products: The major products formed from these reactions include 2,5-diformyltetrahydrofuran (from oxidation) and various substituted tetrahydrofuran derivatives (from substitution reactions).

Scientific Research Applications

2,5-Bishydroxymethyl Tetrahydrofuran has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its tetrahydrofuran ring structure, which imparts different chemical properties compared to its furan-based counterparts

Properties

IUPAC Name

[5-(hydroxymethyl)oxolan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c7-3-5-1-2-6(4-8)9-5/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZZQSFWHFBKMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870446
Record name 2,5-Tetrahydrofurandimethanol
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

104-80-3
Record name 2,5-Bis[hydroxymethyl]tetrahydrofuran
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Record name 2,5-Tetrahydrofurandimethanol
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Record name 2,5-Tetrahydrofurandimethanol
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Record name 2,5-anhydro-3,4-dideoxyhexitol
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a 2 gal. stainless steel stirred autoclave was charged 1420.5 g. of 2,5-dihydroxymethylfuran and 113.68 g. of the cationic ruthenium zeolite and 1 gal. of methanol. The system was pressurized with H2 to 3500 psig and heated to 30° C. An exothermic gas uptake was seen and the temperature rose within a minute to 82° C. Cooling water was started to control the exothermic reaction. After 5 hours, gas uptake had essentially ceased and gas chromatographic analysis indicated no starting material was present. Distillation gave 92 percent yield of 2,5-dihydroxymethyl tetrahydrofuran and about 8 percent of a product identified as 5-methyl tetrahydrofuran-2-methanol (hydrogenolysis product).
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Synthesis routes and methods III

Procedure details

Into a 300 ml stainless steel autoclave was charged 40.03 g. 2,5-bis-(hydroxymethyl)furan, 100 ml methanol and 3 g. of cationic ruthenium zeolite. After pressurizing with H2 to 1900 psig and initiating stirring, the exothermic reduction occurred increasing the temperature from 30° C. (reaction temperature) to 61° C. The reduction temperature started to decrease as the reduction slowed down. The reduction was complete in 30 minutes and workup gave 99 percent 2,5-bis-hydroxymethyl tetrahydrofuran as the sole product (verified by analysis).
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stainless steel
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Synthesis routes and methods IV

Procedure details

Raney nickel [ethanol was added three times to 50% commercial aqueous Raney nickel suspension (5 mL) from Acros, and decanted] was added to a solution of (5-hydroxymethylfuran-2-yl)methanol (RK-325) (3.46 g, 27 mmol) in absolute ethanol (100 mL), and hydrogenated overnight at room temperature and at a pressure of 2 bar (hydrogen consumption 61 mmol). The reaction mixture was filtered and the filtrate was concentrated under vacuum.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Bishydroxymethyl Tetrahydrofuran
Reactant of Route 2
2,5-Bishydroxymethyl Tetrahydrofuran
Reactant of Route 3
2,5-Bishydroxymethyl Tetrahydrofuran
Reactant of Route 4
2,5-Bishydroxymethyl Tetrahydrofuran
Reactant of Route 5
2,5-Bishydroxymethyl Tetrahydrofuran
Reactant of Route 6
2,5-Bishydroxymethyl Tetrahydrofuran
Customer
Q & A

Q1: What are the primary methods for synthesizing BHMTHF?

A1: BHMTHF can be synthesized through several methods, with the most common being the catalytic hydrogenation of 5-hydroxymethylfurfural (HMF) [, , , ]. This process often utilizes heterogeneous metal catalysts, with variations in metal type (Ni, Co, Pd, Ru, Pt, and bimetals), solid supports, and reaction conditions impacting selectivity and yield.

Q2: Can BHMTHF be produced directly from carbohydrates?

A2: Yes, researchers have explored one-pot cascade reactions using cooperative catalysts to convert carbohydrates directly into BHMTHF, bypassing the isolation of HMF [].

Q3: What are the challenges associated with the selective hydrogenation of HMF to BHMTHF?

A3: Achieving high selectivity towards BHMTHF can be challenging due to the presence of competing reactions, such as the formation of 2,5-bis(hydroxymethyl)furan (BHMF), ring-opening, and polymerization [, , ]. Optimizing catalyst design and reaction conditions is crucial for maximizing BHMTHF yield.

Q4: Are there any sustainable approaches to BHMTHF synthesis?

A4: Yes, researchers are exploring the use of RANEY® catalysts in continuous-flow reactors for the hydrogenation of HMF to BHMTHF in aqueous media, offering a potentially more sustainable process [].

Q5: What is the molecular formula and weight of BHMTHF?

A5: The molecular formula of BHMTHF is C6H12O3, and its molecular weight is 132.16 g/mol.

Q6: What spectroscopic data is available for BHMTHF characterization?

A6: While specific spectroscopic data is not provided in the research excerpts, BHMTHF characterization typically involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Q7: What are the potential applications of BHMTHF?

A7: BHMTHF is a versatile platform molecule with potential applications in various fields:

  • Monomer for Polymers: BHMTHF can be used as a monomer in the synthesis of polyesters, polyurethanes, and other polymers, potentially replacing petroleum-derived counterparts [, ].
  • Fine Chemical Intermediate: Its reactive hydroxyl groups make it a valuable intermediate in fine chemical synthesis [, ].

Q8: Are there any specific examples of BHMTHF's use in polymer synthesis?

A8: Research highlights the potential of BHMTHF as a starting material for poly(tetramethylene-co-alkylene ether) glycol-based polyurethanes and copolyester ethers, demonstrating its versatility in polymer chemistry [].

Q9: Have computational methods been employed in BHMTHF research?

A10: Yes, density functional theory (DFT) calculations have been used to investigate the mechanism of oxidative cyclization reactions leading to BHMTHF derivatives [, ]. These simulations provide valuable insights into reaction pathways and stereoselectivity.

Q10: How do structural modifications of BHMTHF influence its properties?

A11: Research indicates that modifications of BHMTHF, such as the introduction of sulfonate groups, ether linkages, or alkyl chains, can significantly alter its reactivity and potential applications [, ].

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